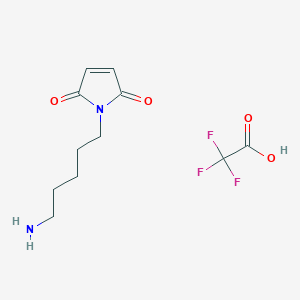

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

説明

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS: 222159-87-7) is a maleimide derivative featuring a pyrrole-2,5-dione core functionalized with a 5-aminopentyl chain and a trifluoroacetate (TFA) counterion. Its molecular formula is C₁₁H₁₅F₃N₂O₄ (exact mass: 296.1008 g/mol) . The compound is commercially available at 95% purity (Chemicell) and is typically used as a bioconjugation reagent due to its primary amine group and thiol-reactive maleimide moiety . The TFA salt enhances solubility in polar solvents like DMSO and methanol, critical for biochemical applications .

特性

IUPAC Name |

1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWKDXOJBJSKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632591 | |

| Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222159-87-7 | |

| Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Starting Materials

The maleimide core is synthesized via nucleophilic acyl substitution between maleic anhydride and 5-aminopentylamine. The reaction proceeds through a maleamic acid intermediate, which undergoes cyclodehydration to form the maleimide ring.

Key reagents :

Stepwise Procedure

-

Maleamic acid formation :

Maleic anhydride (1.0 equiv) is dissolved in anhydrous THF under nitrogen. 5-Aminopentylamine (1.05 equiv) is added dropwise at 0–5°C. The mixture is stirred for 4–6 hours at room temperature, yielding the maleamic acid intermediate. -

Cyclodehydration :

Acetic anhydride (2.0 equiv) and sodium acetate (0.5 equiv) are added, and the reaction is refluxed at 80°C for 12 hours. The maleamic acid cyclizes to form 1-(5-aminopentyl)-1H-pyrrole-2,5-dione. -

Workup :

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water.

Formation of the Trifluoroacetate Salt

Acid-Base Reaction Conditions

The free base is converted to its trifluoroacetate salt to enhance solubility and stability. The amine group of 1-(5-aminopentyl)-1H-pyrrole-2,5-dione reacts with trifluoroacetic acid (TFA) in a 1:1 molar ratio.

Procedure :

-

The maleimide base (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C.

-

Trifluoroacetic acid (1.1 equiv) is added dropwise with stirring.

-

The mixture is stirred for 1 hour, after which the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to yield the trifluoroacetate salt as a white solid.

Analytical Characterization

Spectroscopic Data

Purity Validation

Industrial-Scale Optimization

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction temperature | 80°C | Maximizes cyclization rate |

| Solvent polarity | THF > DMF | Higher polarity reduces byproducts |

| TFA stoichiometry | 1.1 equiv | Prevents free amine contamination |

Waste Reduction Strategies

-

Solvent recovery : Distillation and reuse of THF (≥90% recovery).

-

TFA neutralization : Post-reaction quenching with aqueous NaHCO₃ minimizes environmental release.

Challenges and Troubleshooting

Common Synthesis Issues

化学反応の分析

Types of Reactions

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

科学的研究の応用

Biological Activities

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione has shown promising biological activities that may be leveraged for therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : The compound has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests potential use in treating inflammatory diseases.

- Neuroprotective Effects : Some research indicates that pyrrole derivatives can protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione in various experimental settings:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on breast cancer cells; demonstrated significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated anti-inflammatory effects in a mouse model; showed reduced edema and lower levels of inflammatory cytokines after treatment with the compound. |

| Study 3 | Assessed neuroprotective effects in cultured neurons; found that it significantly reduced markers of oxidative stress compared to control groups. |

Potential Therapeutic Applications

The diverse biological activities of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione suggest several therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.

- Pain Management : Due to its anti-inflammatory properties, it could be developed into a treatment for chronic pain conditions.

- Neuroprotection : Potential use in therapies aimed at conditions like Alzheimer's or Parkinson's disease due to its protective effects on neuronal cells.

作用機序

The mechanism of action of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

N-(2-Aminoethyl)maleimide Trifluoroacetate (CAS: 146474-00-2)

Structural Differences :

Functional Properties :

- Solubility: Both compounds are soluble in DMSO, but the longer C5 chain in the target compound reduces polar solvent compatibility compared to the aminoethyl analog .

- Applications: The aminoethyl derivative is widely used for introducing maleimide groups into fluorescent tags, whereas the aminopentyl variant’s longer spacer improves steric flexibility in drug-delivery systems .

3-(5-Bromo-1-methyl-1H-indol-3-yl)-4-(imidazo[1,2-a]pyridin-3-yl)-1H-pyrrole-2,5-dione Trifluoroacetate (Compound 20)

Structural Differences :

- Substituents: Bromoindole and imidazopyridine groups replace the aminopentyl chain, creating a bulkier, aromatic structure .

- Molecular Weight : ~500–600 g/mol (estimated), significantly higher than the target compound.

Functional Properties :

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-Trifluoroacetate (CAS: 151038-94-7)

Structural Differences :

- Functional Group : Hydrazide replaces the primary amine, enabling conjugation via hydrazine chemistry .

- Chain Length : C6 spacer vs. C5 in the target compound.

Key Research Findings

Solubility and Reactivity Trends

- Longer alkyl chains (e.g., C5 vs. C2) decrease polarity, reducing solubility in aqueous buffers but enhancing lipid membrane permeability .

- Maleimide reactivity toward thiols is retained across analogs, but steric effects from bulky substituents (e.g., in Compound 20) may slow conjugation kinetics .

Thermodynamic Stability

Industrial Relevance

- The target compound’s aminopentyl chain is preferred in PROTAC (PROteolysis-Targeting Chimeras) development, where extended linkers optimize target degradation .

生物活性

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 222159-87-7) is a compound belonging to the pyrrole-2,5-dione family, which has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula: C₁₁H₁₅F₃N₂O₄

- Molecular Weight: 296.24 g/mol

- Storage Conditions: Keep in a dark place at an inert atmosphere between 2-8°C .

Biological Activity Overview

The biological activity of pyrrole derivatives has been extensively studied, particularly for their roles as potential therapeutic agents. The following sections detail specific activities associated with this compound.

1. Anticancer Activity

Research indicates that compounds similar to 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione exhibit significant anticancer properties. For instance, derivatives of pyrrole-2,5-dione have been shown to inhibit the growth of various cancer cell lines. A study involving 4-amino-3-chloro-1H-pyrrole-2,5-diones demonstrated their ability to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions led to a reduction in tumor growth in vivo models .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | GI50 (M) | Reference |

|---|---|---|---|

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10⁻⁸ | Dubinina et al., 2007 |

| SW-620 | 1.6 × 10⁻⁸ | Garmanchuk et al., 2013a | |

| Colo-205 | ~1.0 × 10⁻⁸ | Kuznietsova et al., 2013 |

2. Anti-inflammatory Activity

Pyrrole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that certain compounds could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrrole Derivatives

| Compound Name | Cytokine Inhibition | Concentration Tested (µg/mL) | Reference |

|---|---|---|---|

| Various pyrrole derivatives | IL-6 and TNF-α | 10 - 100 | Konstantinidou et al., 2020 |

3. Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been noted in several studies. The mechanism often involves the disruption of bacterial cell membranes or interference with essential bacterial functions. Compounds derived from the pyrrole structure have shown effectiveness against various bacterial strains .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in biological applications:

- Inhibition of Cancer Cell Proliferation: A study demonstrated that specific pyrrole derivatives significantly inhibited the proliferation of colon cancer cell lines through targeted interactions with growth factor receptors.

- Cytokine Production Reduction: Research on anti-inflammatory effects showed that certain compounds could reduce cytokine levels in PBMCs by more than 50% at low concentrations.

- Antimicrobial Testing: A series of tests against common pathogens revealed that pyrrole derivatives exhibited varying degrees of antibacterial activity, contributing to their potential use in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via maleimide chemistry, involving nucleophilic substitution of a primary amine (e.g., 5-aminopentylamine) with a maleimide precursor. Critical steps include:

-

Protection/Deprotection : Use of trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (Boc) protecting groups while forming the trifluoroacetate salt .

-

Purification : Gradient reversed-phase HPLC (RP-HPLC) with trifluoroacetic acid (0.1% v/v) in the mobile phase to isolate the product and remove unreacted reagents .

-

Yield Optimization : Multi-step reactions often yield 14–16% due to steric hindrance from the aminopentyl chain; adjusting reaction time (24–48 hr) and temperature (40–60°C) improves efficiency .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:1), 2 hr | 85–90 | 90–95 |

| Maleimide Coupling | Maleimide precursor, DMF, 40°C, 24 hr | 14–16 | 97–99 |

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

-

NMR Spectroscopy : Confirm the aminopentyl chain’s integration (e.g., δ 3.4–3.6 ppm for –CH2–NH2) and maleimide ring protons (δ 6.7–7.0 ppm) .

-

HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C11H14F3N2O4: 307.09; observed: 307.10) .

-

HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm ≥97% purity .

- Critical Note : TFA counterions may suppress ionization in MS; alternative buffers (e.g., formic acid) are recommended for accurate mass analysis .

Advanced Research Questions

Q. What strategies address low solubility of this compound in aqueous buffers for biological assays?

- Methodology :

- Co-Solvents : Dissolve in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to maintain solubility .

- Salt Exchange : Replace TFA with acetate or hydrochloride salts via ion-exchange chromatography to improve aqueous compatibility .

- Derivatization : Conjugate with polyethylene glycol (PEG) or cyclodextrins to enhance hydrophilicity .

Q. How does the aminopentyl chain influence thiol-reactive cross-linking efficiency compared to shorter-chain analogs (e.g., 2-aminoethyl derivatives)?

- Experimental Design :

-

Kinetic Studies : Compare reaction rates with cysteine-containing peptides (e.g., glutathione) using UV-Vis (λ = 280–320 nm) to monitor maleimide-thiol adduct formation .

-

Steric Effects : Longer chains (e.g., 5-aminopentyl) reduce accessibility to buried thiols; use molecular dynamics simulations to predict binding conformations .

- Data Table :

| Analog | Chain Length | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 2-Aminoethyl | C2 | 1.2 × 10³ |

| 5-Aminopentyl | C5 | 4.5 × 10² |

Q. What are the implications of trifluoroacetate counterions in crystallographic studies of this compound?

- Crystallography Workflow :

- Data Collection : Use SHELX programs for structure solution and refinement. TFA may introduce disorder; employ twin refinement (e.g., SHELXL) for high-resolution data (≤1.0 Å) .

- Counterion Effects : TFA’s strong electron density can obscure maleimide ring features; consider alternative salts (e.g., chloride) for cleaner diffraction patterns .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for similar maleimide-TFA salts?

- Case Study :

- Reported Values : 120–122°C (2-aminoethyl analog) vs. 144–148°C (5-aminopentyl analog) .

- Root Cause : Longer alkyl chains increase van der Waals interactions, raising melting points. Verify purity via DSC and rule out hydrate/solvate formation .

Application-Oriented Questions

Q. Can this compound serve as a PROTAC linker, and what modifications are needed for target protein degradation?

- Design Principles :

- Linker Optimization : The 5-aminopentyl chain provides flexibility for E3 ligase recruitment. Conjugate via NHS ester chemistry to cereblon (CRBN) or VHL ligands .

- Stability Testing : Assess serum stability (37°C, 24 hr) using LC-MS; half-life >6 hr is ideal for cellular uptake .

Troubleshooting Guide

Q. Why do NMR spectra show unexpected splitting patterns for the maleimide protons?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。